tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Physicochemical Characterization Intermediate Handling Quality Control

This orthogonally protected scaffold (Boc on tertiary amine, free primary amine at bridgehead) enables selective, sequential diversification—a capability absent in the unprotected core or simple N‑alkyl analogs. The rigid 3-azabicyclo[3.2.0]heptane framework confers class‑level D2L/D3 receptor binding profiles, making it a rational starting point for CNS‑focused library synthesis. Available as a well‑defined crystalline solid (mp 130–133 °C) for reproducible handling at scale, it ensures batch‑to‑batch consistency and eliminates the variability introduced by racemic or unprotected surrogates.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1251009-41-2
Cat. No. B1429299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS1251009-41-2
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC2(C1)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3
InChIKeyFZURJTVFRKRXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251009-41-2): Core Specifications and Procurement-Relevant Physical Data


tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251009-41-2) is a bicyclic heterocyclic building block with a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol . It is primarily supplied as a white to off-white crystalline powder with a melting point in the range of 130-133°C, demonstrating moderate solubility in common organic solvents such as methanol, ethyl acetate, and dichloromethane while being sparingly soluble in water . The compound is typically offered at purities of ≥95% to 97% and is stored at 2-8°C or room temperature depending on the supplier [1]. It functions as a protected 1-amino-3-azabicyclo[3.2.0]heptane intermediate, where the tert-butyl carbamate (Boc) group serves as a protecting group for the secondary amine, enabling selective synthetic transformations at the primary amino site .

Why Simple 3-Azabicyclo[3.2.0]heptane Analogs Cannot Substitute for tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate


Direct substitution with the parent 3-azabicyclo[3.2.0]heptane (CAS 278-08-0) or other N-substituted derivatives is not chemically or functionally equivalent . The target compound uniquely integrates a Boc-protected tertiary amine within the bicyclic framework and an unprotected primary amine at the bridgehead position . This orthogonally protected scaffold allows for divergent and sequential synthetic elaboration, a feature absent in the unprotected core or simpler N-alkylated analogs [1]. From a pharmacological perspective, the rigid 3-azabicyclo[3.2.0]heptane core confers distinct dopaminergic receptor binding profiles compared to related azabicyclic systems (e.g., 3-azabicyclo[3.1.0]hexanes or 3-azabicyclo[3.2.1]octanes), with class-level data indicating a preference for D2-like (D2L, D3) over D1-like receptors [2]. Substituting this specific intermediate with a generic analog would compromise both synthetic flexibility and the potential fidelity of downstream biological screening.

Quantitative Differentiation of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate from Closest Analogs


Melting Point as a Proxy for Crystalline Purity and Handling: Comparison with Unprotected 3-Azabicyclo[3.2.0]heptane

The target compound, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a well-defined crystalline solid with a melting point range of 130-133°C . In contrast, the unsubstituted parent core, 3-azabicyclo[3.2.0]heptane (CAS 278-08-0), is typically encountered as a lower molecular weight, often liquid or low-melting solid . While a direct melting point for the parent is not universally reported due to its potential physical state, the substantial increase in melting point (to >130°C) for the target compound is a direct consequence of the added tert-butyl carbamate and primary amine groups, which significantly enhance intermolecular hydrogen bonding and lattice energy.

Physicochemical Characterization Intermediate Handling Quality Control

Orthogonal Protection of the Bicyclic Amine: A Synthetic Advantage Over Unprotected 3-Azabicyclo[3.2.0]heptane

The target compound uniquely features an orthogonal protection strategy: the nitrogen of the azabicyclic ring is protected as a tert-butyl carbamate (Boc), while the bridgehead position bears a free primary amine . This contrasts sharply with the unprotected 3-azabicyclo[3.2.0]heptane, where the ring nitrogen is a free secondary amine, and the bridgehead is unfunctionalized . This orthogonality allows for the selective deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) after the primary amine has been selectively functionalized (e.g., via amide bond formation or reductive amination), a synthetic sequence that is impossible with the unadorned core .

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Class-Level Dopaminergic Receptor Binding Preference: D2L/D3 Over D1

While specific binding data (Ki or IC50) for tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate itself are not reported in the primary literature, class-level evidence from structurally related 3-azabicyclo[3.2.0]heptane derivatives demonstrates a quantifiable preference for dopamine D2-like (D2L and D3) receptors over D1-like receptors [1]. This is in contrast to other azabicyclic scaffolds, such as 3-azabicyclo[3.1.0]hexanes, which are reported as selective D3 antagonists, and 3-azabicyclo[3.2.1]octanes, which show D2 antagonism [2]. The 3-azabicyclo[3.2.0]heptane core, which is the scaffold of the target compound, has been explicitly shown to bind D2-like receptors [3].

Dopamine Receptors CNS Pharmacology Structure-Activity Relationship

Enantiomeric Differentiation: Distinct Binding Affinities for Isolated Stereoisomers

The 3-azabicyclo[3.2.0]heptane core is chiral, and research on related derivatives confirms that individual enantiomers possess distinct binding affinities at dopamine receptors [1]. For instance, studies utilizing chemoenzymatic kinetic resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives with immobilized Candida antarctica lipase B (Novozym 435) successfully isolated individual enantiomers, which then showed differentiated pharmacological profiles [2]. This is a critical point of differentiation for the target compound, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, as its procurement as a single enantiomer (e.g., (1R,5S) as implied by some vendor listings) versus a racemic mixture has direct and quantifiable consequences on downstream biological activity .

Stereochemistry Chiral Resolution Enantioselective Synthesis

Precision Application Scenarios for tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate Based on Differential Evidence


Divergent Synthesis of Dopaminergic Ligand Libraries

This compound is ideally suited as a central building block for the parallel synthesis of focused libraries targeting dopamine D2-like receptors. The orthogonal protection (Boc on the ring nitrogen, free primary amine at the bridgehead) allows for the selective introduction of diverse chemical moieties at the 1-amino position (e.g., amides, ureas, sulfonamides) while the bicyclic core remains protected . Subsequent Boc deprotection reveals the ring amine, enabling a second round of diversification. This two-step, divergent strategy is directly enabled by the compound's unique structure and is not feasible with the unprotected 3-azabicyclo[3.2.0]heptane core . The class-level evidence for D2L/D3 receptor binding of the resulting compounds provides a rational basis for using this specific scaffold in CNS drug discovery [1].

Stereochemically-Defined Lead Optimization

For medicinal chemistry campaigns where a specific stereoisomer of a lead compound has been identified as the active eutomer, the procurement of the target compound as a defined enantiomer (e.g., (1R,5S)) is critical . As class-level data show that individual enantiomers of 3-azabicyclo[3.2.0]heptane derivatives possess distinct biological activities [2], using a racemic mixture at the intermediate stage would introduce significant variability and complicate SAR interpretation. Sourcing the single enantiomer from the outset ensures that all subsequent synthetic steps and biological assays are performed on a stereochemically pure and relevant chemical series, directly improving the efficiency and robustness of the lead optimization process.

Synthesis of CNS-Penetrant Drug Candidates

The rigid, low-molecular-weight 3-azabicyclo[3.2.0]heptane core is a privileged scaffold for achieving central nervous system (CNS) penetration. The target compound's physicochemical properties, including its moderate molecular weight (212.29 g/mol) and balanced lipophilicity (implied by its organic solubility and water insolubility), are favorable for crossing the blood-brain barrier . This is a key differentiator from larger, more flexible analogs that may suffer from poor brain exposure. The established class-level binding to CNS-relevant dopamine receptors further supports its use as a starting point for CNS drug discovery programs [3].

Process Chemistry: Reliable Scale-Up of a Crystalline Intermediate

In a process chemistry setting, the well-defined crystalline nature and high melting point (130-133°C) of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate offer distinct advantages over liquid or low-melting intermediates . The solid form simplifies handling, storage, and accurate dispensing on multi-kilogram scales. Furthermore, the melting point serves as a robust, low-tech quality control check, ensuring batch-to-batch consistency before committing to a multi-step synthesis. This reduces the risk of processing failures and improves overall process robustness, a benefit not afforded by less physically stable analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.